2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione

Catalog No.
S669668
CAS No.
101351-09-1
M.F
C16H14N2O3
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione

CAS Number

101351-09-1

Product Name

2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione

IUPAC Name

2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2

InChI Key

MWIHYGXYALYNNF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N

2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione (CAS: 101351-09-1) is a specialized bifunctional building block characterized by a highly nucleophilic, unprotected para-aniline and a primary aliphatic amine masked by a thermally stable phthalimide protecting group. In industrial and pharmaceutical synthesis, it is primarily procured to construct complex heterocycles, such as quinolones and 1,5-naphthyridines, where the intermediate must survive extreme thermal cyclization conditions (e.g., >250 °C in Dowtherm A). By providing a pre-assembled, chemoselectively protected scaffold, this compound allows process chemists to selectively functionalize the aromatic amine while preserving the aliphatic amine for late-stage elaboration, eliminating the need for hazardous in-house catalytic hydrogenations of nitro-precursors [1].

Generic substitution with standard carbamate-protected analogs (such as Boc or Cbz) fails in the high-temperature cyclization workflows for which this compound is designed; carbamate groups undergo rapid thermal degradation well below the 250 °C required for Conrad-Limpach-type cyclizations. Furthermore, substituting with the fully unprotected diamine (2-(4-aminophenoxy)ethan-1-amine) results in inverted chemoselectivity, as the aliphatic amine is significantly more nucleophilic than the aniline, leading to off-target condensation with electrophiles. Finally, procuring the cheaper nitro-precursor shifts the burden of high-pressure catalytic hydrogenation (and subsequent transition metal scavenging) onto the buyer, increasing cycle times and regulatory burden [1].

Thermal Stability in Extreme-Temperature Cyclization (Conrad-Limpach)

The defining advantage of the phthalimide moiety in 101351-09-1 is its exceptional thermal resilience. During the synthesis of 4-quinolone cores, the intermediate enamine must be heated in a eutectic mixture of diphenyl and diphenyl oxide (Dowtherm A) at approximately 258 °C. The phthalimide group in 101351-09-1 remains intact under these refluxing conditions for the required duration, allowing successful isolation of the cyclized product. In contrast, standard Boc-protected analogs begin to thermally deprotect at approximately 150 °C, leading to complete degradation and polymerization under identical cyclization conditions [1].

Evidence DimensionProtecting Group Thermal Survival Limit
Target Compound DataPhthalimide (101351-09-1): Survives >250 °C (Dowtherm A reflux)
Comparator Or BaselineBoc-protected analog: Decomposes at ~150 °C
Quantified Difference>100 °C higher thermal operating window
ConditionsRefluxing eutectic diphenyl/diphenyl oxide (Conrad-Limpach cyclization)

Enables the use of extreme high-temperature cyclization routes required for quinolone and naphthyridine drug cores without premature amine deprotection.

Chemoselectivity in Electrophilic Condensation

When reacting with beta-keto esters (e.g., methylpropionylacetate) to form intermediate enamines, chemoselectivity is critical. 101351-09-1 possesses only one free amine (the aniline), driving the condensation exclusively at the aromatic position with near-quantitative conversion under azeotropic water removal. If an unprotected diamine analog (2-(4-aminophenoxy)ethan-1-amine) is used, the aliphatic amine outcompetes the aniline due to its higher nucleophilicity, resulting in the wrong regioisomer and complex oligomeric mixtures. The pre-installed phthalimide thus guarantees strict chemoselectivity for the desired aromatic enamine [1].

Evidence DimensionRegioselectivity of Enamine Formation
Target Compound Data101351-09-1: >90% selective for aromatic amine condensation
Comparator Or BaselineUnprotected diamine: Predominantly aliphatic amine condensation
Quantified DifferenceComplete inversion of reaction site selectivity
ConditionsCondensation with methylpropionylacetate, p-TsOH, benzene reflux

Prevents off-target reactions, ensuring that the critical carbon-nitrogen bond forms exactly at the required aromatic position.

Process Streamlining vs. Nitro Precursor Procurement

Procuring the pre-reduced aniline (101351-09-1) directly eliminates the need for in-house reduction of the corresponding nitro compound (N-(2-(4-nitrophenoxy)ethyl)phthalimide). Industrial reduction typically requires PtO2 or Pd/C catalysts under hydrogen pressure, which introduces transition metal impurities into the process stream. By starting with 101351-09-1, manufacturers eliminate one complete synthetic step, bypass the need for high-pressure autoclave equipment, and avoid the rigorous metal-scavenging protocols required to meet API heavy metal limits (<10 ppm)[1].

Evidence DimensionProcess Steps and Metal Contamination Risk
Target Compound Data101351-09-1: 0 reduction steps, 0 ppm added Pt/Pd
Comparator Or BaselineNitro precursor: 1 reduction step, requires Pt/Pd removal
Quantified DifferenceElimination of heavy metal catalyst use and associated scavenging costs
ConditionsAPI intermediate scale-up and manufacturing

Reduces cycle time and simplifies regulatory compliance by removing transition metals from the synthetic critical path.

Synthesis of Quinolone and 1,5-Naphthyridine Cores

Suitable for high-temperature Conrad-Limpach cyclizations where the intermediate must survive >250 °C in Dowtherm A without losing amine protection, commonly used in the development of Angiotensin II receptor antagonists [1].

Late-Stage Aliphatic Amine Functionalization

Highly effective for multi-step syntheses where an aromatic amine must be reacted early on, while preserving an aliphatic amine for late-stage deprotection (via hydrazine) and subsequent coupling to form extended linkers or targeted delivery systems [2].

Metal-Free Process Scale-Up

A strategic starting material for GMP-bound scale-up campaigns where avoiding transition metal catalysts (like PtO2 used in nitro reductions) is prioritized to simplify purification and heavy metal compliance [3].

XLogP3

2.5

Wikipedia

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-

Dates

Last modified: 08-15-2023

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